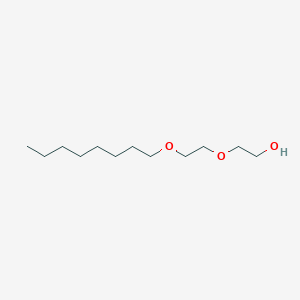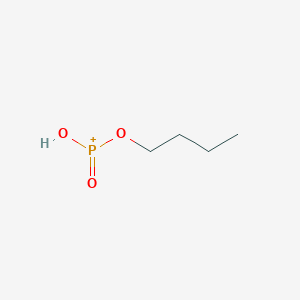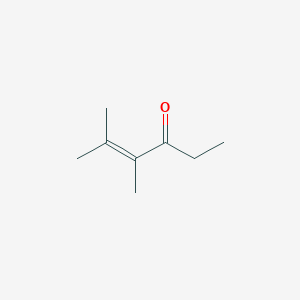
4,5-Dimethyl-4-hexen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-4-hexen-3-one, also known as DMHO, is a versatile organic compound that is widely used in various scientific research applications. It is a yellow liquid with a fruity odor and is commonly used as a flavoring agent and fragrance in the food and cosmetic industries. However, its unique chemical properties make it an important compound in the field of scientific research.
Mécanisme D'action
4,5-Dimethyl-4-hexen-3-one acts as a nucleophile in organic reactions, attacking electrophilic carbon atoms and forming carbon-carbon bonds. It also acts as a ligand, binding to metal ions and facilitating catalytic reactions. In addition, 4,5-Dimethyl-4-hexen-3-one can act as a radical scavenger, preventing oxidative damage to cells and tissues.
Effets Biochimiques Et Physiologiques
4,5-Dimethyl-4-hexen-3-one has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,5-Dimethyl-4-hexen-3-one is its versatility, as it can be used in a wide range of scientific research applications. It is also relatively easy to synthesize and has a low toxicity. However, one of the limitations of 4,5-Dimethyl-4-hexen-3-one is its reactivity, which can make it difficult to handle in certain experiments. It is also sensitive to air and moisture, which can affect its purity and yield.
Orientations Futures
There are many potential future directions for research on 4,5-Dimethyl-4-hexen-3-one, including its use in the development of new drugs and pharmaceuticals, its application in the study of enzyme-catalyzed reactions, and its potential as a neuroprotective agent. Other potential areas of research include its use in the development of new materials and its application in the field of green chemistry.
Conclusion:
In conclusion, 4,5-Dimethyl-4-hexen-3-one is a versatile organic compound with a wide range of scientific research applications. Its unique chemical properties make it an important compound in the development of new drugs and pharmaceuticals, as well as in the study of enzyme-catalyzed reactions and chemical bonding. While it has many advantages, it also has limitations that must be taken into account when designing experiments. Overall, 4,5-Dimethyl-4-hexen-3-one is an important compound that will continue to be a subject of research in the future.
Méthodes De Synthèse
The synthesis of 4,5-Dimethyl-4-hexen-3-one can be achieved through a variety of methods, including the oxidation of 4,5-dimethyl-1-hexene with potassium permanganate, the aldol condensation of 3-methyl-2-butanone with formaldehyde, and the reaction of 4,5-dimethyl-1,3-dioxolane with potassium hydroxide. However, the most commonly used method is the aldol condensation of 3-methyl-2-butanone with formaldehyde, which yields 4,5-Dimethyl-4-hexen-3-one with high purity and yield.
Applications De Recherche Scientifique
4,5-Dimethyl-4-hexen-3-one has a wide range of scientific research applications, including its use as a reagent in organic synthesis, as a flavoring agent in the food industry, and as a fragrance in the cosmetic industry. It is also used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme-catalyzed reactions and chemical bonding.
Propriétés
Numéro CAS |
17325-90-5 |
|---|---|
Nom du produit |
4,5-Dimethyl-4-hexen-3-one |
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
4,5-dimethylhex-4-en-3-one |
InChI |
InChI=1S/C8H14O/c1-5-8(9)7(4)6(2)3/h5H2,1-4H3 |
Clé InChI |
CDMNXIBTIAFPBU-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(=C(C)C)C |
SMILES canonique |
CCC(=O)C(=C(C)C)C |
Autres numéros CAS |
17325-90-5 |
Synonymes |
4,5-Dimethyl-4-hexen-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



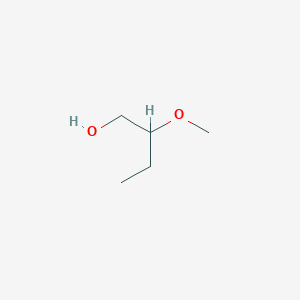
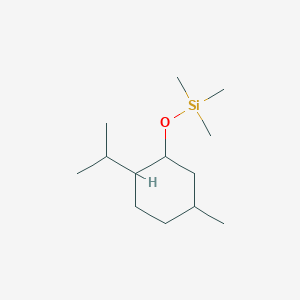
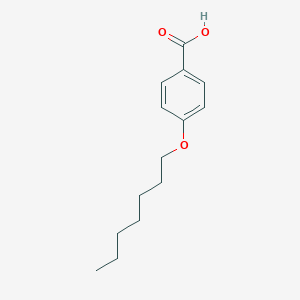
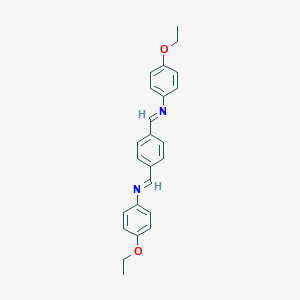
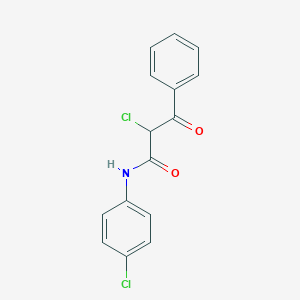
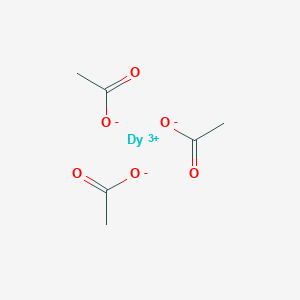
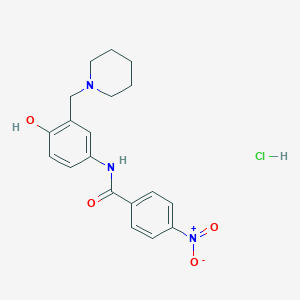

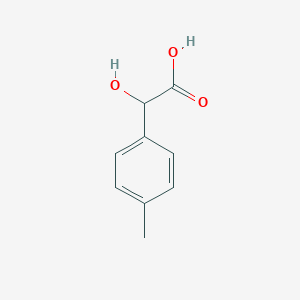
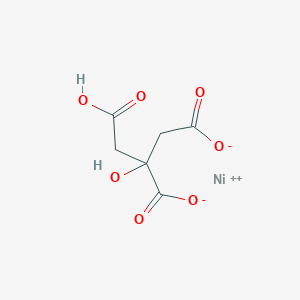
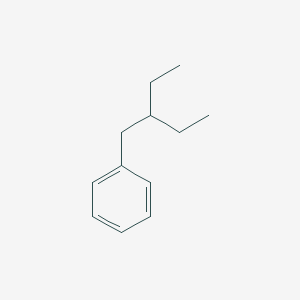
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)
